molecular formula C23H20N4O2S B6003785 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B6003785
M. Wt: 416.5 g/mol
InChI Key: JVADUMWCQHIPAS-ZVHZXABRSA-N
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Description

This compound is a benzimidazole-based hydrazone derivative synthesized via condensation of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 4-hydroxybenzaldehyde. The structure features a benzimidazole core substituted with a benzyl group at the N1 position, a thioether linkage at C2, and a hydrazone moiety derived from 4-hydroxybenzaldehyde. Its synthesis typically involves refluxing in ethanol with glacial acetic acid as a catalyst, yielding crystalline solids after recrystallization .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-19-12-10-17(11-13-19)14-24-26-22(29)16-30-23-25-20-8-4-5-9-21(20)27(23)15-18-6-2-1-3-7-18/h1-14,28H,15-16H2,(H,26,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVADUMWCQHIPAS-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Benzylidene Substitutions :
    • Electron-withdrawing groups (e.g., 4-Cl in ) may enhance binding to hydrophobic pockets in enzyme active sites (e.g., Akt or COX-1).
    • Hydroxy groups (target compound) improve solubility but may reduce blood-brain barrier permeability .
  • Core Modifications :
    • Replacement of benzimidazole with benzothiazole (as in ) retains antitumor activity but alters selectivity profiles.
    • Pyrazole derivatives (e.g., ) show shifted activity toward antimicrobial targets, suggesting core-dependent mechanistic divergence.

Pharmacological Mechanisms

  • Anticancer Activity : Hydrazones inhibit Akt and PI3K pathways, as demonstrated by analogs like N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (IC₅₀ = 0.50 µg/mL against H-ras-transformed fibroblasts) . The target compound’s 4-hydroxy group may enhance hydrogen bonding with Akt’s PH domain, though experimental validation is needed.
  • Antimicrobial Activity : Pyrazole-containing analogs (e.g., ) inhibit S. aureus (MIC = 32 µg/mL), but benzimidazole derivatives generally show weaker antibacterial effects.

Physicochemical Properties

  • Thermal Stability : Melting points for benzimidazole-based hydrazones typically exceed 160°C, indicating robust crystalline stability .

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